molecular formula C10H11NOS B13819530 2-Ethyl-4-methoxybenzothiazole CAS No. 354760-25-1

2-Ethyl-4-methoxybenzothiazole

Cat. No.: B13819530
CAS No.: 354760-25-1
M. Wt: 193.27 g/mol
InChI Key: JUUOYRAPBSDKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methoxybenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methoxybenzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a catalyst such as ammonium chloride in a methanol-water mixture at room temperature . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide have been employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

354760-25-1

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-9-11-10-7(12-2)5-4-6-8(10)13-9/h4-6H,3H2,1-2H3

InChI Key

JUUOYRAPBSDKLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2S1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.